molecular formula C23H23NO B11179330 N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide

Cat. No.: B11179330
M. Wt: 329.4 g/mol
InChI Key: OHAXOXOAGAHGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide is a chemical compound with a complex structure that includes a biphenyl core and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-(butan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide include:

  • N-(4-butylphenyl)biphenyl-4-carboxamide
  • N-(4-isopropylphenyl)biphenyl-4-carboxamide
  • N-(4-tert-butylphenyl)biphenyl-4-carboxamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a butan-2-yl group on the phenyl ring.

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C23H23NO/c1-3-17(2)18-13-15-22(16-14-18)24-23(25)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,24,25)

InChI Key

OHAXOXOAGAHGQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.